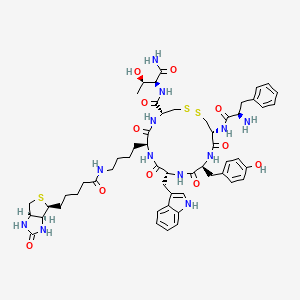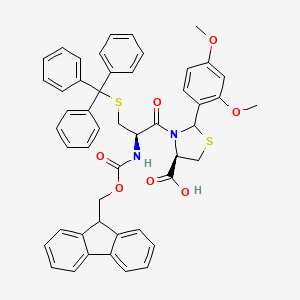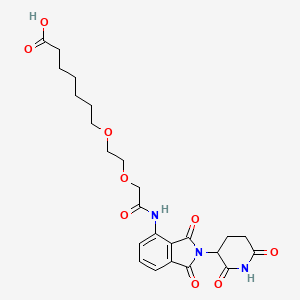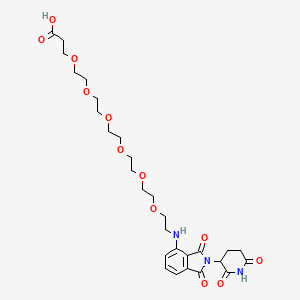
Mono-fmoc-cystamine
Overview
Description
Mono-fmoc-cystamine is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mono-fmoc-cystamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mono-fmoc-cystamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research : Mono-fmoc-cystamine is utilized as a bi-functionalized derivative of α-cyclodextrin, functionalized with bradykinin and/or sulfonamides, for potential use as a targeting agent in cancer cell lines (Stephenson, Wolber, Plieger, & Harding, 2016).
Drug Design and Discovery : It plays a role in drug design, with human flavin-containing monooxygenases (FMO) oxygenating chemicals and drugs. This is advantageous in minimizing potential adverse drug-drug interactions (Cashman & Zhang, 2006).
HIV Treatment : Cystamine, a related compound, shows potential in limiting HIV-1 replication in monocytes/macrophages and lymphocytes, suggesting its use in the treatment of pediatric HIV-1 infection and acquired immunodeficiency syndrome (Ho, Kaufman, Song, Cutillii, & Douglas, 1996).
Neurodegenerative Disease Research : Cystamine and cysteamine have shown neuroprotective potential and significant benefits in models of Huntington's disease, suggesting their potential in treating neurodegenerative diseases (Gibrat & Cicchetti, 2011).
Synthesis of Nucleic Acid Monomers : The synthesis of N-Boc and N-Fmoc dipeptoids with nucleobase residues is useful for synthesizing N-Boc and N-Fmoc nucleic acid monomers (Wu, Xu, Liu, & Jin, 2001).
Biocatalysis and Metabolic Studies : Human FMO5 exhibits atypical in vitro activity as a Baeyer-Villiger mono-oxygenase on a broad range of substrates, revealing new perspectives in human oxidative metabolism (Fiorentini et al., 2016).
Organogelator Synthesis : Mono-substituted cyclo(L-Lys-L-Lys)s, which include fmoc-protected compounds, serve as organogelators forming stable thermo-reversible organogels in various solvents (Qianying et al., 2016).
HPLC Purification in Biochemistry : Fmoc-protected PNA monomers can be synthesized and used for HPLC purification, highlighting its utility in biochemical applications (Thomson et al., 1995).
Pediatric Pharmacology : Developmental variations in the metabolic capacity of FMO3 in childhood can be observed using trimethylamine N-oxygenation as a probe reaction, indicating the importance of understanding FMO3 function in pediatric pharmacology (Shimizu et al., 2011).
Peptide Synthesis : High-yield production of biologically active mono-PEGylated peptides by site-specific PEGylation showcases the application of mono-substituted compounds in peptide synthesis (Youn, Na, & Lee, 2007).
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c20-9-11-24-25-12-10-21-19(22)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYLTNGEHLYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-fmoc-cystamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-aminoethyldisulfanyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B8147313.png)
![N-(4-Hydroxyphenethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B8147317.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]pentanamide](/img/structure/B8147323.png)

![(2S)-2-amino-5-[[6'-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentanoic acid](/img/structure/B8147331.png)

![(4S,5R)-3-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8147334.png)



![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-prop-2-ynoxypropanamide](/img/structure/B8147357.png)
![2-[Bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid](/img/structure/B8147387.png)
![9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate](/img/structure/B8147392.png)